molecular formula C10H19ClO2 B13335666 Methyl 9-chlorononanoate CAS No. 22457-33-6

Methyl 9-chlorononanoate

Cat. No.: B13335666
CAS No.: 22457-33-6
M. Wt: 206.71 g/mol
InChI Key: CNHNEOUVKMPEBI-UHFFFAOYSA-N
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Description

Methyl 9-chlorononanoate is an organic compound with the molecular formula C10H19ClO2. It is a chlorinated ester, specifically a methyl ester of 9-chlorononanoic acid. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-chlorononanoate can be synthesized through several methods. One common method involves the esterification of 9-chlorononanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 9-chlorononanoyl chloride with methanol. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-chlorononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 9-chlorononanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9-chlorononanoate involves its interaction with biological molecules. It can act as an alkylating agent, modifying proteins and nucleic acids. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This can affect the function of enzymes and other proteins, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-chlorononanoate is unique due to the presence of the chlorine atom, which imparts different reactivity compared to its non-halogenated or differently halogenated counterparts. The chlorine atom can participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

22457-33-6

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

methyl 9-chlorononanoate

InChI

InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3

InChI Key

CNHNEOUVKMPEBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCl

Origin of Product

United States

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